Cas no 1805396-58-0 (Methyl 6-chloro-4-cyano-2-(difluoromethyl)pyridine-3-carboxylate)
Methyl 6-chloro-4-cyano-2-(difluoromethyl)pyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 6-chloro-4-cyano-2-(difluoromethyl)pyridine-3-carboxylate
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- Inchi: 1S/C9H5ClF2N2O2/c1-16-9(15)6-4(3-13)2-5(10)14-7(6)8(11)12/h2,8H,1H3
- InChI Key: PYEXTYPIGSTEEC-UHFFFAOYSA-N
- SMILES: ClC1=CC(C#N)=C(C(=O)OC)C(C(F)F)=N1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 318
- XLogP3: 2
- Topological Polar Surface Area: 63
Methyl 6-chloro-4-cyano-2-(difluoromethyl)pyridine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029054610-1g |
Methyl 6-chloro-4-cyano-2-(difluoromethyl)pyridine-3-carboxylate |
1805396-58-0 | 97% | 1g |
$1,460.20 | 2022-04-01 |
Methyl 6-chloro-4-cyano-2-(difluoromethyl)pyridine-3-carboxylate Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on Methyl 6-chloro-4-cyano-2-(difluoromethyl)pyridine-3-carboxylate
Methyl 6-chloro-4-cyano-2-(difluoromethyl)pyridine-3-carboxylate (CAS No. 1805396-58-0): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 6-chloro-4-cyano-2-(difluoromethyl)pyridine-3-carboxylate, identified by its CAS number 1805396-58-0, is a highly versatile intermediate that has garnered significant attention in the field of pharmaceutical chemistry. This compound, characterized by its pyridine core substituted with a chloro group, a cyano group, and a difluoromethyl moiety, plays a crucial role in the synthesis of various biologically active molecules. Its unique structural features make it an invaluable building block for the development of novel therapeutic agents.
The< strong>pyridine scaffold is one of the most widely used heterocyclic structures in medicinal chemistry due to its favorable electronic properties and biological compatibility. The presence of a< strong>chloro substituent at the 6-position enhances the electrophilicity of the ring, making it susceptible to nucleophilic substitution reactions, which is a common strategy in drug design. Additionally, the< strong>cyano group at the 4-position introduces a polar functional group that can participate in hydrogen bonding interactions, further influencing the pharmacokinetic properties of the resulting compounds.
The< strong>difluoromethyl group at the 2-position is particularly noteworthy, as fluorine atoms are known to modulate metabolic stability, lipophilicity, and binding affinity. In recent years, there has been a surge in research focusing on fluorinated compounds due to their enhanced pharmacological profiles. For instance, studies have demonstrated that< strong>difluoromethyl substitution can improve the bioavailability and duration of action of drugs by increasing their metabolic resistance to degradation.
In the context of current pharmaceutical research, Methyl 6-chloro-4-cyano-2-(difluoromethyl)pyridine-3-carboxylate has been utilized in the synthesis of several promising drug candidates. One notable area of interest is its application in the development of antiviral agents. The pyridine core is a common motif in antiviral drugs due to its ability to interact with viral enzymes and receptors. For example, recent studies have shown that derivatives of this compound exhibit inhibitory activity against certain RNA viruses by interfering with their replication mechanisms.
Another emerging field where this intermediate has shown great potential is in oncology. The combination of< strong>chloro,< strong>cyano, and< strong>difluoromethyl substituents creates a scaffold that can be further modified to target specific oncogenic pathways. Researchers have reported the synthesis of analogs that demonstrate potent activity against various cancer cell lines by inhibiting key enzymes involved in tumor growth and survival. These findings highlight the importance of< strong>Methyl 6-chloro-4-cyano-2-(difluoromethyl)pyridine-3-carboxylate as a starting point for developing novel anticancer therapies.
The< strong>difluoromethyl group, in particular, has been extensively studied for its ability to enhance drug-like properties such as solubility and binding affinity. In a recent publication, scientists described how incorporating this moiety into a pyridine-based drug candidate led to improved pharmacokinetic profiles in preclinical studies. The enhanced metabolic stability provided by the< strong>difluoromethyl group allowed for prolonged half-life and increased bioavailability, making it an attractive feature for clinical development.
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